Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone
Description
Properties
IUPAC Name |
cyclohexyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFJJTDDFOMVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643906 | |
| Record name | Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-65-7 | |
| Record name | Cyclohexyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone typically involves two main stages:
- Preparation of the cyclohexyl phenyl ketone core.
- Introduction of the 4-methylpiperazinomethyl substituent onto the phenyl ring.
The key intermediate, cyclohexyl phenyl ketone, is synthesized through Friedel-Crafts acylation or related carbonylation reactions, followed by functionalization to introduce the piperazinomethyl group.
Comparative Notes on Preparation Methods
| Method | Advantages | Challenges | Industrial Suitability |
|---|---|---|---|
| Diels-Alder + Hydrogenation + Chlorination + Friedel-Crafts (One-pot) | High yield, no intermediate purification, high selectivity | Requires pressure reactor for hydrogenation, precise temperature control | Highly suitable, scalable, cost-effective |
| Traditional Hydrogenation of Benzoic Acid + Purification + Friedel-Crafts | Established method, well-known chemistry | High temperature and pressure, multiple purification steps | Less preferred due to complexity |
| Condensation with 4-(4-methylpiperazinomethyl)benzaldehyde | Direct functionalization, versatile | Requires careful control of reaction conditions and purification | Suitable for final functionalization step |
Summary of Research Findings
The one-pot synthesis method combining Diels-Alder reaction, hydrogenation, chlorination, and Friedel-Crafts acylation yields cyclohexyl phenyl ketone with conversion and selectivity exceeding 99%, significantly reducing process complexity and improving industrial feasibility.
Introduction of the 4-methylpiperazinomethyl group is typically performed via condensation reactions under acidic or basic conditions, optimized for high yield and purity, and is essential for the compound’s biological activity.
Analytical techniques such as NMR and GC/MSD are critical for monitoring reaction progress and confirming product identity and purity throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone exhibits significant pharmacological properties, making it a candidate for therapeutic applications. Research indicates that derivatives of this compound can act as inhibitors of key biological pathways involved in disease processes.
- Anti-tumor Activity : Similar compounds have shown effectiveness against various tumor types, including gliomas and prostate tumors. For instance, a related compound demonstrated an IC50 value of 38 nM against PDGF receptor tyrosine kinase, suggesting potential for cancer treatment .
- Inhibition of Cellular Processes : The compound may inhibit processes involving stem-cell factors, which are crucial in tumor growth and metastasis. This inhibition could be beneficial in developing treatments for conditions like restenosis and atherosclerosis .
Photoinitiators in Polymer Chemistry
This compound is utilized as an intermediate in the synthesis of photoinitiators, specifically 1-hydroxy cyclohexyl phenyl ketone. These photoinitiators are essential in photopolymerization reactions, where they facilitate the curing of polymers under UV light.
- Applications : They are widely used in:
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various chemical reactions, including Diels-Alder reactions and Friedel-Crafts reactions. These methods allow for high selectivity and yield, making the compound economically viable for industrial applications.
| Synthesis Method | Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Diels-Alder | [2+4] Reaction | >99 | >99 |
| Friedel-Crafts | Electrophilic | >99 | >99 |
The use of these methods ensures that the production of cyclohexyl phenyl ketones is both efficient and scalable for commercial use .
Case Studies
Several studies have documented the successful application of this compound in real-world scenarios:
-
Case Study 1: UV Coatings
A study highlighted the effectiveness of photoinitiators derived from cyclohexyl phenyl ketones in UV coatings, demonstrating enhanced curing rates and improved mechanical properties of the final products. -
Case Study 2: Cancer Treatment Research
Clinical trials involving derivatives of this compound showed promising results in inhibiting tumor growth in preclinical models, paving the way for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table highlights key structural differences and properties of the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone | 898762-65-7 | C₁₉H₂₇N₂O | 308.43 | Cyclohexyl, 4-methylpiperazinomethyl |
| Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone | 898762-57-7 | C₁₆H₂₂N₂O | 258.36 | Cyclopropyl, 4-methylpiperazinomethyl |
| Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone | 898762-60-2 | C₁₇H₂₄N₂O | 272.39 | Cyclobutyl, 4-methylpiperazinomethyl |
| Cyclohexyl 4-(piperidinomethyl)phenyl ketone | 898775-77-4 | C₁₉H₂₇NO | 285.43 | Cyclohexyl, piperidinomethyl |
| Phenyl cyclohexyl ketone (base structure) | 712-50-5 | C₁₃H₁₆O | 188.26 | Cyclohexyl (no substituent) |
| 2-Fluorophenyl cyclohexyl ketone | 106795-65-7 | C₁₃H₁₅FO | 206.26 | Cyclohexyl, 2-fluorophenyl |
Key Observations :
- Cycloalkyl vs. Piperazine Substituents : The cyclopropyl and cyclobutyl analogs have smaller cycloalkyl groups, reducing steric bulk compared to the cyclohexyl group in the target compound. This impacts solubility and reactivity .
- Piperazine vs. Piperidine : Replacing the 4-methylpiperazine group with piperidine (as in CAS 898775-77-4) removes one nitrogen atom, reducing hydrogen-bonding capacity and basicity .
- Halogen vs.
Reduction Kinetics
In reactions with sodium borohydride, cyclohexyl phenyl ketone (base structure) exhibits a relative rate constant of 0.25 at 0°C (vs. acetophenone = 1.0). Cyclopropyl and cyclobutyl analogs show lower rates (0.12 and 0.23, respectively), likely due to increased ring strain or steric effects . The target compound’s piperazinomethyl group may further slow reduction due to steric hindrance.
Asymmetric Hydrosilylation
Cyclohexyl phenyl ketone achieves 83% enantiomeric excess (ee) in asymmetric hydrosilylation, slightly lower than ethyl phenyl ketone (86% ee). The bulky piperazinomethyl substituent in the target compound could further decrease enantioselectivity by impeding catalyst access .
Dehydrogenative Aromatization
Under copper catalysis, cyclohexyl phenyl ketone undergoes dehydrogenative aromatization to benzophenone. The target compound’s piperazinomethyl group may stabilize radical intermediates, altering reaction pathways .
Biological Activity
Cyclohexyl 2-(4-methylpiperazinomethyl)phenyl ketone is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexyl group and a piperazine moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O
- IUPAC Name : this compound
- Molecular Weight : 290.41 g/mol
The compound's structure contributes to its reactivity and interaction with biological targets. The presence of the piperazine ring is particularly significant for its pharmacological properties.
This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may alter metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can influence serotonergic systems, potentially offering antidepressant properties.
- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Its structural features may confer antimicrobial activity against various pathogens.
Enzyme Inhibition Studies
A study evaluating the enzyme inhibition potential of this compound demonstrated significant inhibitory effects on certain enzymes involved in neurotransmitter metabolism. This suggests a potential role in modulating mood disorders.
Receptor Binding Assays
Research involving receptor binding assays indicated that this compound has a high affinity for the melanocortin subtype-4 receptor (MC4R). This receptor is implicated in energy homeostasis and appetite regulation, making it a target for obesity treatments .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclohexyl 2-(4-piperazinomethyl)phenyl ketone | Lacks methyl substitution on piperazine | Moderate receptor affinity |
| Cyclohexyl 2-(4-ethylpiperazinomethyl)phenyl ketone | Ethyl group on piperazine | Lower enzyme inhibition |
| Cyclohexyl 2-(4-methylpiperidin-1-yl)methylphenyl ketone | Contains piperidine instead of piperazine | Potentially different pharmacodynamics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
